6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a piperidine ring and a tetrahydropyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by its reaction with appropriate reagents to form the tetrahydropyridazinone core. Key steps may include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of functional groups to the piperidine ring.
Coupling Reactions: Coupling of the piperidine derivative with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups within the molecule.
Substitution: Substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphenidate: A stimulant used in the treatment of ADHD, structurally related due to the piperidine ring.
Piperidine Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-Phenyl-2-[(piperidin-1-yl)methyl]-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific combination of the piperidine and tetrahydropyridazinone moieties, which confer distinct chemical and biological properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C16H21N3O |
---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
6-phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H21N3O/c20-16-10-9-15(14-7-3-1-4-8-14)17-19(16)13-18-11-5-2-6-12-18/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI-Schlüssel |
MKQLZCDMTLPTNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.